molecular formula C20H27N3O2 B6702251 N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide

N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B6702251
M. Wt: 341.4 g/mol
InChI Key: XTFIUEBHAPAZAR-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a carboxamide group, and various substituents that contribute to its unique chemical properties.

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14(2)19-17(20(24)22(4)12-16-9-10-25-13-16)11-21-23(19)18-8-6-5-7-15(18)3/h5-8,11,14,16H,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFIUEBHAPAZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N(C)CC3CCOC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-methylphenyl)-N-(oxolan-3-ylmethyl)-5-propan-2-ylpyrazole-4-carboxamide: shares structural similarities with other pyrazole carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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